molecular formula C21H19N7O2S B2517576 N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-56-7

N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2517576
CAS No.: 863459-56-7
M. Wt: 433.49
InChI Key: SSXJOEHXVUDBBM-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N7O2S and its molecular weight is 433.49. The purity is usually 95%.
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Biological Activity

N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound with significant potential in pharmacological applications. Its structure incorporates both triazole and pyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N7O3C_{21}H_{19}N_{7}O_{3}, with a molecular weight of 417.429 g/mol. The presence of both the triazole and pyrimidine rings suggests potential interactions with biological targets involved in cancer pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and pyrimidine structures. For instance:

  • Mechanism of Action : Triazole derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. They can also act as inhibitors of specific kinases involved in tumorigenesis .
  • In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit promising cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, a related compound showed IC50 values of 4.37 μM against HepG-2 and 8.03 μM against A-549 cells .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression .

Case Studies

  • Study on Anticancer Activity :
    • A study synthesized a series of triazole-containing hybrids and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety significantly affected their effectiveness against cancer cell lines .
    • The synthesized compounds were subjected to cytotoxicity assays revealing that certain derivatives had enhanced activity compared to others.
  • Evaluation of Mechanisms :
    • Another research focused on elucidating the mechanisms through which triazole derivatives exert their anticancer effects. It was found that these compounds could inhibit RNA synthesis without affecting protein synthesis, thereby selectively targeting cancer cells .

Data Tables

Compound NameMolecular FormulaIC50 (μM)Target Cell Line
Compound AC21H19N7O34.37HepG-2
Compound BC21H19N7O38.03A-549

Scientific Research Applications

The biological activity of this compound has been primarily investigated in the context of:

  • Antitumor Activity
  • Antibacterial Activity
  • Antidiabetic Activity

Antitumor Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit similar anticancer properties due to its structural similarities with effective derivatives .

Antibacterial Activity

Compounds containing the triazolo[4,5-d]pyrimidine framework have demonstrated antibacterial effects by inhibiting key enzymes or disrupting bacterial cell wall synthesis. Studies show that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20

These results highlight the potential use of this compound as an antibacterial agent .

Antidiabetic Activity

The antidiabetic potential of compounds with triazole structures has been documented in several studies, indicating that these compounds may enhance insulin sensitivity or inhibit carbohydrate-digesting enzymes .

Case Studies

  • Antitumor Study : A study involving a series of triazolo-pyrimidine derivatives demonstrated that compounds with substituents similar to those in this compound showed significant inhibition of tumor growth in vitro and in vivo models.
  • Antibacterial Efficacy : Another study focusing on antibacterial activity against resistant strains of bacteria revealed that derivatives with the triazole moiety exhibited promising results compared to traditional antibiotics .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S/c1-13-6-8-17(9-7-13)28-20-19(26-27-28)21(23-12-22-20)31-11-18(30)25-16-5-3-4-15(10-16)24-14(2)29/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXJOEHXVUDBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)NC(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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